3-Hexanone, 4-chloro-2,5-dimethyl-
Description
3-Hexanone, 4-chloro-2,5-dimethyl- is a chlorinated aliphatic ketone with a six-carbon backbone. Such substitutions likely influence its physical properties, reactivity, and toxicity compared to the parent compound.
Properties
CAS No. |
18328-33-1 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.657 |
IUPAC Name |
4-chloro-2,5-dimethylhexan-3-one |
InChI |
InChI=1S/C8H15ClO/c1-5(2)7(9)8(10)6(3)4/h5-7H,1-4H3 |
InChI Key |
FPCHVATUIQGKPZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(C)C)Cl |
Synonyms |
3-Hexanone, 4-chloro-2,5-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Compound: 3-Hexanone (CAS 589-38-8)
- Structure : Lacks substituents beyond the ketone group at position 3.
- Toxicity: A proposed Acceptable Occupational Exposure Limit (AOEL) of 67 ppm was derived based on comparisons to 2-pentanone and 3-pentanone (TLV-TWA 200 ppm) . Aliphatic ketones generally exhibit narcotic effects and irritation at high concentrations.
- Physical Properties : Higher volatility compared to substituted derivatives due to the absence of bulky groups.
4-Hydroxy-2,5-Dimethyl-3-Hexanone (CAS 815-77-0)
- Structure : Hydroxy and methyl groups replace the chlorine in the target compound.
- Reactivity : The hydroxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in water compared to chlorinated analogs.
- Applications: Not specified in evidence, but hydroxy ketones often serve as intermediates in organic synthesis.
2,5-Dimethyl-4-Nitro-3-Hexanone (CAS 59906-54-6)
- Structure : Nitro and methyl substituents instead of chlorine.
- Synthesis : High-yield routes are documented, suggesting industrial relevance.
- Properties : The nitro group introduces strong electron-withdrawing effects, likely increasing stability but reducing volatility compared to chloro derivatives.
Hexane Derivatives: 2,5-Dichloro-2,5-Dimethylhexane (CAS 6223-78-5)
- Implications : The absence of a ketone reduces reactivity toward nucleophiles, making it less polar and more lipophilic than the target compound.
Toxicity Comparison with Pentanones
While 3-hexanone lacks official ACGIH or OSHA guidelines, its AOEL (67 ppm) is lower than that of 2-pentanone (200 ppm). The addition of chlorine and methyl groups in 4-chloro-2,5-dimethyl-3-hexanone may further alter toxicity:
- Chlorinated compounds often exhibit higher hepatotoxicity.
Research Implications and Limitations
- Gaps in Data: Direct toxicological or physicochemical data for 4-chloro-2,5-dimethyl-3-hexanone are absent in the provided evidence. Conclusions are inferred from structural analogs and substituent effects.
- Analytical Methods: Derivatives like 4-chloro-2,6-dimethylphenol (from hypochlorite reactions ) highlight the importance of advanced chromatographic techniques for detecting chlorinated organics.
- Regulatory Considerations: The proposed AOEL for 3-hexanone underscores the need for compound-specific studies, particularly for halogenated variants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
